molecular formula C13H20FN5 B11727582 N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11727582
M. Wt: 265.33 g/mol
InChI Key: XSOYVZPMHXRZPI-UHFFFAOYSA-N
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Description

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethylating agents like ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Fluorination: Introduction of the fluoroethyl group is achieved using reagents like 2-fluoroethyl tosylate under basic conditions.

    Final assembly: The final step involves coupling the substituted pyrazole intermediates to form the target compound using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazol-5-amine: Similar structure but lacks the fluoroethyl group.

    1-(2-fluoroethyl)-3-methyl-1H-pyrazol-5-amine: Similar structure but lacks the ethyl group on the pyrazole ring.

    1-ethyl-4-methyl-1H-pyrazol-5-amine: Similar structure but lacks the fluoroethyl group.

Uniqueness

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is unique due to the presence of both the ethyl and fluoroethyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and bioactivity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C13H20FN5

Molecular Weight

265.33 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine

InChI

InChI=1S/C13H20FN5/c1-4-18-13(10(2)7-16-18)9-15-12-8-17-19(6-5-14)11(12)3/h7-8,15H,4-6,9H2,1-3H3

InChI Key

XSOYVZPMHXRZPI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=C(N(N=C2)CCF)C

Origin of Product

United States

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